

what is the chemical structure of 3-Acetylunaconitine

Author: BenchChem Technical Support Team. **Date:** December 2025

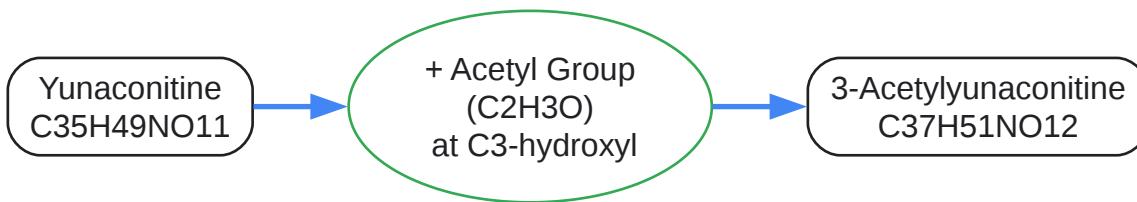
Compound of Interest

Compound Name: 3-Acetylunaconitine

Cat. No.: B15588152

[Get Quote](#)

An In-depth Technical Guide to the Chemical Structure of **3-Acetylunaconitine**


For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical structure, properties, and analytical methodologies related to the diterpenoid alkaloid, **3-Acetylunaconitine**. This compound belongs to the complex family of aconitine-type alkaloids, which are of significant interest to researchers due to their potent biological activities.

Chemical Identity and Structure

3-Acetylunaconitine is a natural product isolated from the roots of *Aconitum episcopale* Lev. [1]. It is a derivative of the more well-known alkaloid, yunaconitine. The structural modification is the addition of an acetyl group at the C-3 position of the yunaconitine backbone.

The chemical structure of **3-Acetylunaconitine** is logically derived from its parent compound, yunaconitine. The acetylation at the 3-position is the key distinguishing feature.

[Click to download full resolution via product page](#)

Figure 1: Structural relationship between Yunaconitine and **3-Acetylunaconitine**.

Key Chemical Data

The primary identifiers and molecular properties of **3-Acetylunaconitine** are summarized in the table below.

Identifier	Value	Reference
IUPAC Name	Yunaconitine, 3-acetate	N/A
CAS Number	80787-51-5	[1]
Molecular Formula	C ₃₇ H ₅₁ NO ₁₂	[1]
Molecular Weight	701.80 g/mol	[1]
Source	Roots of Aconitum episcopale Levl.	[1]
Compound Type	Diterpenoid Alkaloid	[1]

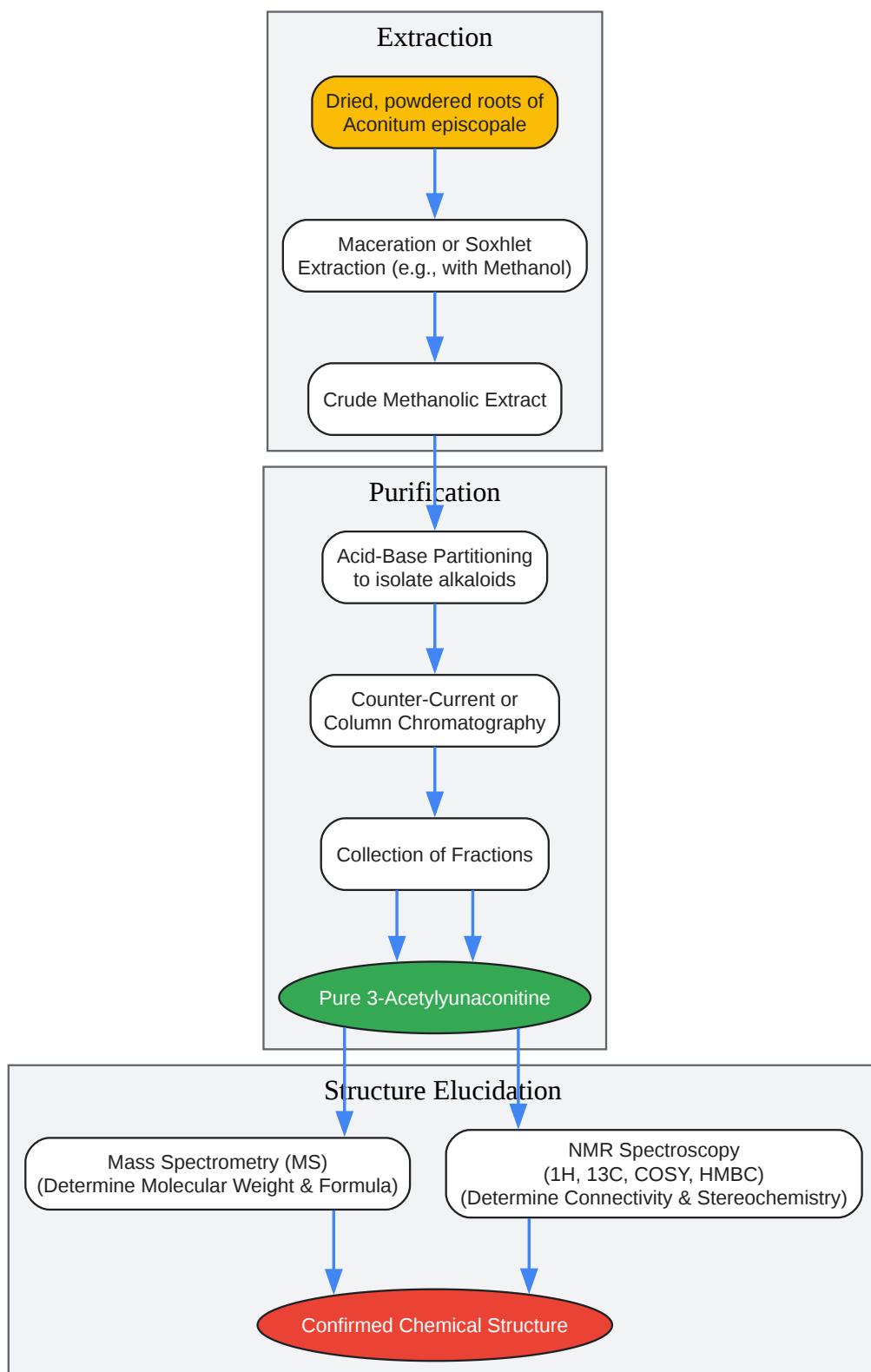
Physicochemical and Spectroscopic Data

Detailed experimental physicochemical data for **3-Acetylunaconitine**, such as melting point and optical rotation, are not readily available in the public domain. Similarly, while its ¹³C NMR spectrum has been recorded, the specific chemical shift data is not published in readily accessible sources[\[1\]](#).

For reference, the table below provides the ¹³C NMR chemical shifts for the structurally similar and well-characterized parent alkaloid, Aconitine. This serves as a representative example for the aconitane skeleton.

Reference ¹³C NMR Data: Aconitine

Carbon No.	Chemical Shift (δ , ppm)	Carbon No.	Chemical Shift (δ , ppm)
1	83.8	18	79.0
2	42.5	19	53.5
3	72.0	20	49.2
4	43.3	N-CH ₂	49.2
5	48.5	CH ₃	13.2
6	82.8	1-OCH ₃	56.2
7	45.1	6-OCH ₃	59.1
8	74.5	16-OCH ₃	58.0
9	47.0	18-OCH ₃	50.2
10	40.1	8-OAc C=O	172.1
11	50.2	8-OAc CH ₃	21.5
12	35.8	14-OBz C=O	166.8
13	75.1	14-OBz C-1	130.4
14	79.0	14-OBz C-2	129.5
15	78.2	14-OBz C-3	128.4
16	91.2	14-OBz C-4	133.0
17	61.5		


Data sourced from

Pelletier, S.W., &
Djarmati, Z. (1976). J.
Am. Chem. Soc. 98,
2626.[\[2\]](#)

Experimental Protocols

The isolation and structural characterization of **3-Acetylunaconitine** from its natural source involves a multi-step process. The following protocols are representative of the methodologies employed for this class of compounds.

Isolation and Purification Workflow

[Click to download full resolution via product page](#)

Figure 2: General workflow for the isolation and structural elucidation of **3-Acetylunaconitine**.

Detailed Methodologies

A. Extraction and Isolation:

- Preparation: Air-dried and powdered roots of *Aconitum episcopale* are used as the starting material.
- Extraction: The powder is typically extracted exhaustively with an organic solvent like methanol or ethanol at room temperature or under reflux.
- Acid-Base Partitioning: The resulting crude extract is concentrated under vacuum. The residue is then suspended in an acidic aqueous solution (e.g., 2% H_2SO_4) and filtered. The acidic solution is washed with a non-polar solvent (e.g., diethyl ether) to remove neutral and acidic compounds. The aqueous layer is then made alkaline (e.g., with NH_4OH to pH 9-10) and extracted with a solvent like chloroform or dichloromethane to yield the crude alkaloid fraction.
- Chromatographic Purification: The crude alkaloid mixture is subjected to chromatographic separation. Techniques such as pH-zone-refining counter-current chromatography or repeated column chromatography on silica gel or alumina are employed, using gradient elution systems (e.g., petroleum ether/ethyl acetate/methanol/water mixtures) to isolate the individual alkaloids. Fractions are monitored by thin-layer chromatography (TLC).

B. Structure Elucidation:

- Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often with electrospray ionization (ESI), is used to determine the exact mass of the purified compound. This allows for the unambiguous determination of the molecular formula ($\text{C}_{37}\text{H}_{51}\text{NO}_{12}$). Fragmentation patterns observed in MS/MS can provide initial structural clues.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for complete structure determination.
 - ^1H NMR: Provides information on the number and types of protons and their neighboring environments.

- ^{13}C NMR: Shows the number of unique carbon atoms in the molecule. The chemical shifts indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic).
- 2D NMR (COSY, HSQC, HMBC): These experiments are essential to establish the connectivity of the molecular framework. COSY (Correlation Spectroscopy) identifies proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the complex, polycyclic aconitane skeleton. The structure identification was first reported in *Acta Chimica Sinica*, 1981, 39(5):445-452[[1](#)].

Biological Activity

3-Acetylunaconitine is commercially available for research purposes and is suggested for use in studies involving signaling inhibitors and other pharmacological activities[[1](#)]. While specific biological activity data for this compound is limited in published literature, the parent class of aconitine alkaloids is known for potent neurotoxicity and cardiotoxicity, primarily through modulation of voltage-gated sodium channels. Further research is required to characterize the specific biological and pharmacological profile of **3-Acetylunaconitine**.

Conclusion

3-Acetylunaconitine is a C-19 diterpenoid alkaloid with a complex polycyclic structure derived from yunaconitine. Its definitive identification relies on a combination of chromatographic isolation from *Aconitum episcopale* and comprehensive spectroscopic analysis, particularly mass spectrometry and multi-dimensional NMR. While detailed quantitative and biological data remain sparse, its structural relationship to other potent aconitine-type alkaloids makes it a compound of interest for further pharmacological investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Acetylunaconitine | CAS:80787-51-5 | Manufacturer ChemFaces [chemfaces.com]
- 2. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [what is the chemical structure of 3-Acetylunaconitine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588152#what-is-the-chemical-structure-of-3-acetylunaconitine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com